molecular formula C24H21N3O2S B3278645 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone CAS No. 681159-28-4

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone

Cat. No. B3278645
M. Wt: 415.5 g/mol
InChI Key: MVBWODPQEGHGIO-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds . Piperazine is another compound that is often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can be coupled with piperazine compounds to yield final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using techniques such as melting point analysis and NMR spectroscopy .

Safety And Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its intended use. It’s always important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Benzothiazole derivatives have shown promise in various areas of research, particularly in the development of new anti-tubercular compounds . Future research will likely continue to explore the potential applications of these compounds in medicine and other fields.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c28-23(18-10-12-20(13-11-18)29-19-6-2-1-3-7-19)26-14-16-27(17-15-26)24-25-21-8-4-5-9-22(21)30-24/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBWODPQEGHGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177136
Record name [4-(2-Benzothiazolyl)-1-piperazinyl](4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone

CAS RN

681159-28-4
Record name [4-(2-Benzothiazolyl)-1-piperazinyl](4-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681159-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Benzothiazolyl)-1-piperazinyl](4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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